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molecular formula C6H5N3O B2648097 3-Azidophenol CAS No. 51642-25-2

3-Azidophenol

Cat. No. B2648097
M. Wt: 135.126
InChI Key: OMXOPNUFEVXGPU-UHFFFAOYSA-N
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Patent
US08895688B2

Procedure details

4-Azidophenol was prepared similarly to 3-azidophenol, using 4-aminophenol (5.0 g) instead of 3-aminophenol. This gave 5.27 g (85% yield) of a dark red oil. 1H NMR (acetone-d6, 300 MHz, ppm): 8.48 (s, 1H, Ar—OH), 6.94 (m, 4H, Ar—H). 13C NMR (MeOD-d4, 75 MHz, ppm): 156.4, 132.4, 121.1, 117.7. FT-IR (cm−1): 3372, 2113, 2072.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:5]=[C:6](O)[CH:7]=[CH:8][CH:9]=1)=[N+:2]=[N-:3].NC1C=CC([OH:18])=CC=1>>[N:1]([C:4]1[CH:5]=[CH:6][C:7]([OH:18])=[CH:8][CH:9]=1)=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=C(C=CC1)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1=CC=C(C=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.27 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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